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molecular formula C12H18N2 B1363968 (4-Piperidinophenyl)methylamine CAS No. 214759-73-6

(4-Piperidinophenyl)methylamine

Cat. No. B1363968
M. Wt: 190.28 g/mol
InChI Key: WROBJEHXMLQDQP-UHFFFAOYSA-N
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Patent
US09216975B2

Procedure details

Benzonitrile 18m (1.2 g, 6.48 mmol) dissolved in 10 ml of ether was added dropwise at 0° C. to LiAlH4 (2 equiv., 493 mg) suspended in diethyl ether (40 ml). The mixture was stirred at room temperature for 24 hours. The reaction was quenched by addition of water and filtrated and the salts were washed with ether. The organic phase was separated, anhydrified and evaporated giving 1 g of an orange oil. Yield=82%. 1HNMR (DMSO, 200 MHz) δ 1.57 (6H, m), 3.06 (4H, m), 3.58 (2H, s), 6.84 (2H, d, J=8.6 Hz), 7.13 (2H, d, J=8.4 Hz), 7.33 (2H, bs).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
493 mg
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1](#[N:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].CCO[CH2:18][CH3:19]>>[N:8]1([C:5]2[CH:6]=[CH:7][C:2]([CH2:1][NH2:8])=[CH:3][CH:4]=2)[CH2:19][CH2:18][CH2:3][CH2:2][CH2:1]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
Quantity
10 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
493 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of water
FILTRATION
Type
FILTRATION
Details
filtrated
WASH
Type
WASH
Details
the salts were washed with ether
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1(CCCCC1)C1=CC=C(C=C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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